2-[[(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole
Description
2-[[(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole, commonly known as omeprazole, is a first-generation proton pump inhibitor (PPI) that suppresses gastric acid secretion by irreversibly inhibiting the H⁺/K⁺-ATPase enzyme in gastric parietal cells . Its chemical structure comprises a benzimidazole ring linked via a sulfinyl group to a substituted pyridine moiety (4-methoxy-3,5-dimethyl-2-pyridinyl). This configuration enables selective accumulation in acidic environments, where it undergoes acid-catalyzed conversion to its active sulfenamide form .
Omeprazole is clinically used to treat gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome . However, its efficacy is influenced by factors such as instability in acidic conditions (requiring enteric-coated formulations) and interpatient metabolic variability due to CYP2C19 polymorphisms .
Properties
IUPAC Name |
2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-10-8-17-14(11(2)15(10)21-3)9-22(20)16-18-12-6-4-5-7-13(12)19-16/h4-8H,9H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVPIZHFGBVEBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101148345 | |
| Record name | 2-[[(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101148345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73590-60-0 | |
| Record name | 2-[[(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73590-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101148345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole involves several steps. One common method includes the oxidation of 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]benzimidazole using 3-chloroperoxybenzoic acid in ethyl acetate. This reaction is typically carried out at temperatures between -10°C and 5°C . The crude product is then purified through dissolution and reprecipitation .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques helps in achieving consistent quality in the final product .
Chemical Reactions Analysis
Types of Reactions
2-[[(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: 3-chloroperoxybenzoic acid in ethyl acetate.
Reduction: Common reducing agents like lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Pharmacological Applications
1.1 Proton Pump Inhibition
Esomeprazole is primarily used in the treatment of various gastrointestinal disorders. It functions by inhibiting the H-K-ATPase enzyme in gastric parietal cells, effectively reducing gastric acid secretion. This mechanism makes it beneficial for conditions such as:
- Gastroesophageal Reflux Disease (GERD) : Esomeprazole alleviates symptoms by decreasing acid production.
- Peptic Ulcers : It promotes healing of ulcers by maintaining a less acidic environment.
- Zollinger-Ellison Syndrome : This rare condition involves excessive gastric acid production, and esomeprazole helps manage acid levels.
Analytical Applications
2.1 Spectrophotometric Methods
Recent studies have explored the use of esomeprazole in analytical chemistry, particularly for the determination of metal ions. For instance:
- Vanadium Detection : A direct spectrophotometric method using esomeprazole has been developed to determine vanadium concentrations in various samples. The method demonstrates high sensitivity and selectivity, making it a valuable tool in environmental monitoring and industrial applications .
Case Studies
3.1 Clinical Efficacy Studies
Numerous clinical trials have evaluated the efficacy of esomeprazole in managing acid-related disorders. One significant study highlighted its effectiveness compared to other PPIs like omeprazole and lansoprazole:
Mechanism of Action
The compound exerts its effects by selectively inhibiting the H+/K±ATPase enzyme in the parietal cells of the stomach lining. This enzyme is responsible for the final step in the production of gastric acid. By binding to the enzyme, the compound prevents the secretion of hydrogen ions into the stomach, thereby reducing acid production. This action helps in healing ulcers and managing acid reflux .
Comparison with Similar Compounds
Rabeprazole
Rabeprazole (2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole) differs from omeprazole in its pyridine substituents:
- 4-(3-Methoxypropoxy)-3-methyl group replaces the 4-methoxy-3,5-dimethyl group.
This modification enhances rabeprazole's activation rate in acidic environments, leading to faster onset of action . Rabeprazole also exhibits less dependence on CYP2C19 metabolism, reducing variability in efficacy among patients .
Lansoprazole
Lansoprazole (2-([3-methyl-4-(2,2,2-trifluoromethoxy)pyridin-2-yl]methylsulfinyl)-1H-benzimidazole) features:
- A trifluoromethoxy group at the pyridine’s 4-position.
This structural change confers higher lipophilicity , improving bioavailability and potency compared to omeprazole. Lansoprazole also has a shorter plasma half-life (1.5 hours vs. omeprazole’s 0.5–1 hour) but prolonged acid suppression due to irreversible binding .
Esomeprazole
Esomeprazole, the (S)-enantiomer of omeprazole, shares the same chemical formula but demonstrates:
- Superior metabolic stability due to reduced first-pass metabolism.
- Higher bioavailability (89% vs. 35–60% for racemic omeprazole) .
Clinical studies show esomeprazole provides more consistent acid suppression, making it preferred for severe GERD .
Stability and Degradation Profiles
Salts and Enantiomers
Omeprazole Salts
Biological Activity
The compound 2-[[(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including antiproliferative effects, antioxidant properties, antibacterial activity, and its implications in therapeutic applications.
- Molecular Formula : C16H17N3O2S
- Molecular Weight : 315.39 g/mol
- CAS Number : 73590-60-0
- IUPAC Name : 2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methylsulfinyl]-1H-benzimidazole
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes the IC50 values observed in vitro:
The compound demonstrated significant activity against breast cancer cells (MCF-7) and colon cancer cells (HCT116), indicating its potential as an anticancer agent.
Antioxidant Activity
Antioxidant properties were evaluated using various assays, including the Ferric Reducing Antioxidant Power (FRAP) assay and the DPPH radical scavenging assay. The results indicated that certain derivatives of this compound exhibited superior antioxidant activity compared to standard antioxidants like BHT (Butylated Hydroxytoluene). Notably, compounds with specific substitutions showed increased reducing power and radical scavenging capabilities.
Antibacterial Activity
The compound also displayed antibacterial properties, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values are summarized below:
These findings suggest that the compound may serve as a basis for developing new antibacterial agents.
Case Study 1: Cancer Treatment
In a study focusing on the treatment of breast cancer, the compound was tested alongside established chemotherapeutics. The results indicated that it not only inhibited cell proliferation effectively but also induced apoptosis in MCF-7 cells. This dual action suggests a multifaceted mechanism of action that warrants further investigation.
Case Study 2: Antioxidant Effects in Cellular Models
Another study explored the antioxidant effects of this compound in cellular models exposed to oxidative stress. The results showed that treatment with the compound significantly reduced oxidative damage markers and improved cell viability, highlighting its potential as a protective agent against oxidative stress-related diseases.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
